ethyl 2-({[(5Z)-5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-[({5-[(Z)-1-(4-HYDROXYPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}METHYL)AMINO]BENZOATE is a complex organic compound that features a thiazolidinone ring, a hydroxyphenyl group, and an ethyl benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[({5-[(Z)-1-(4-HYDROXYPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}METHYL)AMINO]BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with thiazolidinone derivatives under specific conditions to form the desired product. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[({5-[(Z)-1-(4-HYDROXYPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}METHYL)AMINO]BENZOATE undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups in the thiazolidinone ring can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation.
Major Products
The major products formed from these reactions include quinone derivatives, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 2-[({5-[(Z)-1-(4-HYDROXYPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}METHYL)AMINO]BENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 2-[({5-[(Z)-1-(4-HYDROXYPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}METHYL)AMINO]BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The thiazolidinone ring and hydroxyphenyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-HYDROXY-2-(4-METHOXYPHENYL)-5-OXO-1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
- 3-ETHYL-5-[(Z)-(4-HYDROXYPHENYL)METHYLIDENE]-2-(4H-1,2,4-TRIAZOL-4-YLIMINO)-1,3-THIAZOLAN-4-ONE
Uniqueness
ETHYL 2-[({5-[(Z)-1-(4-HYDROXYPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}METHYL)AMINO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H18N2O5S |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
ethyl 2-[[(5Z)-5-[(4-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]methylamino]benzoate |
InChI |
InChI=1S/C20H18N2O5S/c1-2-27-19(25)15-5-3-4-6-16(15)21-12-22-18(24)17(28-20(22)26)11-13-7-9-14(23)10-8-13/h3-11,21,23H,2,12H2,1H3/b17-11- |
InChI Key |
WLIWEUFZJLTFDV-BOPFTXTBSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=CC=C1NCN2C(=O)/C(=C/C3=CC=C(C=C3)O)/SC2=O |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NCN2C(=O)C(=CC3=CC=C(C=C3)O)SC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.